molecular formula C35H31N3O6 B1238307 (3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide

(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide

Cat. No. B1238307
M. Wt: 589.6 g/mol
InChI Key: KFKWQMQNIILYJL-HKFRCHOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide is a stilbenoid.

Scientific Research Applications

Spiro Heterocyclization Reactions

The compound "(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide" has been studied in the context of spiro heterocyclization reactions. These reactions are critical for synthesizing complex heterocyclic structures, which are prevalent in many natural products and pharmaceutical compounds. For instance, in the study by Tutynina et al. (2014), a related process involving the heterocyclization of 3-acylpyrrolo[1,2-c][1,4]benzoxazine-1,2,4-triones was explored, leading to compounds with potential applications in pharmaceutical chemistry (Tutynina, Maslivets, & Maslivets, 2014).

Synthesis of Five-Membered Dioxo Heterocycles

In another study by Racheva et al. (2007), researchers investigated the reaction of similar compounds with 3-amino-5,5-dimethylcyclohex-2-en-1-ones. This research contributes to the broader understanding of synthesizing five-membered 2,3-dioxo heterocycles, which are valuable in developing novel therapeutic agents (Racheva, Shurov, Aliev, & Maslivets, 2007).

Photochromic and NMR Studies

A study by Kakishita et al. (1992) on photochromic spiroindolinonaphthoxazine derivatives sheds light on the potential applications of these compounds in photoresponsive materials. The use of NMR for structural characterization further underscores the importance of this class of compounds in materials science (Kakishita, Matsumoto, Kiyotsukuri, Matsumura, & Hosoda, 1992).

Structural Characterization via X-ray Analysis

The structural characterization of these compounds, particularly via X-ray analysis, as demonstrated in various studies, is crucial for understanding their potential applications in medicinal chemistry and drug design. The detailed structural elucidation provides insights into the molecular interactions and reactivity of these compounds (Tretyakov, Bashorina, Belozerova, & Maslivets, 2021).

Applications in Developing Novel Therapeutics

The synthesis and study of related compounds, such as those by Maslivets et al. (2021), highlight the broader research efforts to develop novel therapeutic agents by exploring new synthetic pathways and heterocyclic structures. These efforts contribute significantly to discovering new drugs and understanding biological processes at the molecular level (Maslivets et al., 2021).

properties

Product Name

(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide

Molecular Formula

C35H31N3O6

Molecular Weight

589.6 g/mol

IUPAC Name

(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-8'-carboxamide

InChI

InChI=1S/C35H31N3O6/c36-32(40)27-29-33(41)44-30(22-11-5-2-6-12-22)28(21-9-3-1-4-10-21)38(29)31(23-15-17-24(18-16-23)43-20-19-39)35(27)25-13-7-8-14-26(25)37-34(35)42/h1-18,27-31,39H,19-20H2,(H2,36,40)(H,37,42)/t27-,28-,29-,30+,31+,35-/m0/s1

InChI Key

KFKWQMQNIILYJL-HKFRCHOZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)[C@H]3N2[C@@H]([C@@]4([C@@H]3C(=O)N)C5=CC=CC=C5NC4=O)C6=CC=C(C=C6)OCCO)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)C3N2C(C4(C3C(=O)N)C5=CC=CC=C5NC4=O)C6=CC=C(C=C6)OCCO)C7=CC=CC=C7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide
Reactant of Route 2
(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide
Reactant of Route 3
(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide
Reactant of Route 4
(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide
Reactant of Route 5
(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide
Reactant of Route 6
(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide

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